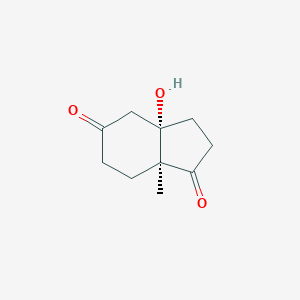

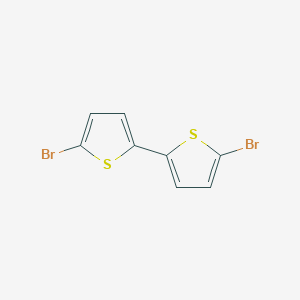

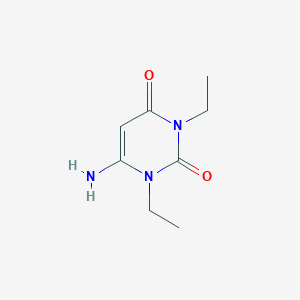

![molecular formula C7H6ClN3O B015664 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90057-08-2](/img/structure/B15664.png)

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

Overview

Description

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (also known as CMPD-1) is an organic compound first synthesized in 2003 by researchers at the University of Tokyo. It is a small molecule with a molecular weight of approximately 200 g/mol. Since its discovery, CMPD-1 has been the subject of numerous studies due to its potential applications in medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Biological Significance

Pyrimidine derivatives, including "4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine," are critical in medicinal chemistry due to their broad spectrum of biological activities. They serve as key precursors in pharmaceutical industries, particularly in the synthesis of compounds with anti-inflammatory, anticancer, and antiviral properties. These derivatives are known for their versatility as synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, making them essential for the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives (Gondkar, Deshmukh, & Chaudhari, 2013).

Applications in Optical Sensors and Electroluminescent Materials

Pyrimidine derivatives are also utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes in optical sensors. This application extends to the development of luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, highlighting their relevance in photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is invaluable for creating novel optoelectronic materials, which are crucial for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the pyrimidine core is a promising scaffold for developing biologically active compounds. Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antiviral, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The structure-activity relationship (SAR) of pyrimidine structures of active drugs provides a foundation for designing compounds with desired pharmacological activities, serving as a basis for further research and development of new, highly effective, and safe medicines (Chiriapkin, 2022).

Mechanism of Action

Target of Action

The primary targets of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The affected pathway is the JAK-STAT signaling pathway . When this pathway is disrupted, it can lead to a variety of diseases affecting the immune system . In the context of cancer, the inhibition of this pathway can prevent the uncontrolled growth and division of cells, thereby potentially slowing down or stopping tumor growth .

Result of Action

The molecular and cellular effects of this compound’s action involve the up-regulation of certain genes like P53, BAX, DR4, and DR5, and the down-regulation of others like Bcl2, Il-8, and CDK4 in treated cells . At the protein level, the compound increases the activity of Caspase 8 and BAX, while decreasing the activity of Bcl2 . This leads to cell cycle arrest at the G1/S phase and induces apoptotic death of cells .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine interacts with various enzymes and proteins. For instance, it has shown promising binding affinities against Bcl2 anti-apoptotic protein . The nature of these interactions involves the compound binding to the protein, potentially influencing its function.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to increase the activity of Caspase 8 and BAX, while greatly decreasing the activity of Bcl2 .

properties

IUPAC Name |

4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQQJGKVGZQZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50422056 | |

| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90057-08-2 | |

| Record name | 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50422056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the N(9)-functionalization of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine as described in the research?

A1: The research focuses on synthesizing 3-(4-chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, which is an example of an N(9)-functionalized 7-deazapurine. This functionalization is significant for several reasons:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)

![Propan-2-yl (2S)-2-{[(2S)-2-{[(2S,3R)-2-{[(2R)-2-amino-3-sulfanylpropyl]amino}-3-methylpentyl]oxy}-3-phenylpropanoyl]amino}-4-(methanesulfonyl)butanoate](/img/structure/B15599.png)